molecular formula C18H25ClN2O B13973864 trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide CAS No. 39494-10-5

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide

Cat. No.: B13973864
CAS No.: 39494-10-5
M. Wt: 320.9 g/mol
InChI Key: FXKALRZPDRNRSI-PBHICJAKSA-N
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Description

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridin ring and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridin ring, followed by the introduction of the chlorinated phenyl group. Common reagents used in these reactions include various chlorinating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
  • 4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1-one

Uniqueness

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide is unique due to its specific combination of a cyclopenta[b]pyridin ring and a chlorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39494-10-5

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1

InChI Key

FXKALRZPDRNRSI-PBHICJAKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3

Origin of Product

United States

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